1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as Methyl α-Ionone, is a valuable intermediate in organic synthesis due to its functional groups and reactive sites. Researchers have employed it in the preparation of various complex molecules, including natural products, pharmaceuticals, and functional materials []. Studies have explored diverse synthetic strategies for Methyl α-Ionone, including Wittig reactions, Claisen condensations, and Diels-Alder cycloadditions, contributing to the development of new synthetic methodologies [, ].
Methyl α-Ionone is a significant flavoring agent, contributing to the characteristic aroma of various fruits and flowers, such as raspberries, violets, and irises []. In food science research, scientists investigate the role of Methyl α-Ionone in flavor perception and interaction with other flavor components. Additionally, studies explore the potential of Methyl α-Ionone as a natural or synthetic flavoring ingredient in food and beverage products [].
The pleasant odor of Methyl α-Ionone makes it a popular ingredient in various perfumes and cosmetic products. Research in fragrance chemistry focuses on understanding the olfactory properties of Methyl α-Ionone and its interaction with olfactory receptors. Additionally, scientists explore the development of novel fragrance compositions utilizing Methyl α-Ionone and other odorant molecules [].
Recent research has investigated the potential of Methyl α-Ionone as a building block for the synthesis of functional polymers with specific properties. Studies explore the incorporation of Methyl α-Ionone into polymer structures, aiming to achieve desired characteristics such as biodegradability, self-assembly, or specific optical properties [].
Methyl Ionone Gamma, chemically known as 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a synthetic compound characterized by its floral and woody scent, reminiscent of violet and orris. It is primarily utilized in the fragrance industry due to its appealing olfactory properties. The compound has a molecular formula of C14H22O and a molecular weight of 206.3 g/mol. It appears as a clear pale yellow liquid with a boiling point of approximately 232°C and a flash point of 124°C .
Methyl Ionone Gamma can be synthesized through several methods, including:
These synthesis methods allow for varying yields and purity levels depending on the specific conditions employed .
Methyl Ionone Gamma is widely used in various applications:
Interaction studies related to Methyl Ionone Gamma focus primarily on its safety profile rather than pharmacological interactions. Research indicates that exposure can lead to skin sensitization and irritation. Furthermore, studies have shown that it poses environmental risks, particularly harmful effects on aquatic ecosystems when released into water sources .
Methyl Ionone Gamma shares structural similarities with several other compounds known for their aromatic properties. Here are some notable comparisons:
| Compound Name | Chemical Structure | Unique Properties |
|---|---|---|
| Alpha-Isomethyl Ionone | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | Stronger floral scent; more commonly used in perfumery |
| Beta-Isomethyl Ionone | Similar structure but different stereochemistry | Less intense odor; often used in personal care products |
| Methyl Ionone | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | More versatile; used across multiple industries |
Methyl Ionone Gamma stands out due to its unique balance of floral and woody notes, making it particularly desirable in high-end fragrances compared to its counterparts .
The journey of ionone chemistry begins in the late 19th century, marking a pivotal development in synthetic fragrance materials. Ionones were first isolated in laboratory settings in Germany in 1886, though these initial molecules were not immediately suitable for commercial applications. The breakthrough came seven years later when, in 1893, Tiemann and Krüger developed a method to obtain the violet scent with good yield by condensing citral with dimethyl ketone (acetone), generating an intermediate that cyclizes to ionone upon exposure to an acidic environment. This discovery essentially birthed fragrance chemistry as a discipline.
Prior to the synthesis of ionones, violet scents were derived from the expensive Parma violet (Viola odorata L., fam. Violaceae), making violet-scented fragrances luxury items. The discovery of synthetic ionones democratized these scents and opened new creative possibilities in perfumery.
The first commercial application of ionones came swiftly after their discovery, with Roger and Gallet launching "Vera Violetta" in 1893, the same year the first patent on ionone alpha and ionone beta was secured. This marked the beginning of a new era in perfumery where synthetic materials would increasingly complement and sometimes replace natural essences.
The development of methyl ionones represented the next evolutionary step in this chemical family. In 1924, approximately three decades after the original ionone synthesis, Givaudan achieved a significant breakthrough by separating all possible isomers of methyl ionone and iso methyl ionone. This advanced work allowed for more nuanced and controlled fragrance creations.
Givaudan began marketing these various methyl ionone isomers under the Raldeine series, which included Raldeine Alpha, Beta, Gamma, Delta, Sigma, and the most expensive variant, Raldeine 112. These products varied in their isomeric compositions, resulting in distinct olfactory profiles suited to different applications in perfumery.
The production of methyl ionones involves a process similar to that used for regular ionones, but substituting methyl ethyl ketone for acetone in the initial condensation reaction. This modification introduces an additional methyl group into the structure, resulting in enhanced olfactory properties, particularly increased strength and persistence compared to unsubstituted ionones.
The nomenclature of ionones and their derivatives involves multiple systems used across industry and scientific literature. Methyl Ionone Gamma is identified through several classifications:
Structurally, Methyl Ionone Gamma belongs to the broader class of compounds known as rose ketones, which also includes damascones and damascenones. It features a cyclohexene ring with methyl groups at positions 2 and 6, and a side chain containing an unsaturated ketone functionality.
The "Gamma" designation refers to the position of the double bond in the molecule, differentiating it from other methyl ionone isomers. This structural characteristic significantly influences its olfactory properties, giving it a distinct profile within the ionone family.
The ionone family encompasses several important members, each with distinct olfactory profiles and applications. Methyl Ionone Gamma occupies a specific position within this family:
Within the methyl ionones specifically, there are further distinctions:
Methyl Ionone Gamma Coeur contains a higher proportion of Alpha Isomethyl Ionone (CAS 127-51-5), while Methyl Ionone Alpha Extra contains more of the stronger Alpha Methyl Ionone isomer (CAS 7779-30-8).
The development of ionones and their methyl derivatives represents a pivotal moment in the scientific literature related to fragrance chemistry. The original work by Tiemann and Krüger in 1893 is considered foundational, marking the birth of what became known as "Duftstoff-Chemie" (fragrance chemistry).
This scientific breakthrough had far-reaching implications beyond perfumery:
The continued research into methyl ionones, including Methyl Ionone Gamma, throughout the 20th century further cemented their importance in scientific literature. These compounds became model subjects for studying molecular structure in relation to olfactory properties, contributing to our understanding of how humans perceive scent.
The synthesis of methyl ionone gamma relies fundamentally on aldol condensation reactions between citral and methyl ethyl ketone as the primary synthetic pathway [7]. This condensation process represents the initial and most critical step in methyl ionone gamma production, establishing the carbon framework necessary for subsequent cyclization reactions [12]. The aldol condensation mechanism involves the nucleophilic attack of an enolate ion derived from methyl ethyl ketone onto the electrophilic carbonyl carbon of citral [21].
The reaction proceeds through a three-stage mechanism consisting of aldol condensation, dehydration to form pseudo-methyl ionone, and acid-catalyzed cyclization . Under optimal conditions, the aldol condensation is carried out at reaction temperatures below 10 degrees Celsius, preferably within the range of -10 to 0 degrees Celsius, to achieve preferential formation of the iso-methyl beta-hydroxy ketone intermediate [7] [12]. The reaction time typically exceeds 15 hours, with optimal results obtained after 24 to 100 hours of reaction time [7].
The aldol condensation requires an excess of methyl ethyl ketone to favor the production of desired iso-methyl isomers in maximum proportion [7]. The catalytic system employs potassium or sodium hydroxide, with alcoholates being preferred over hydroxides for enhanced selectivity [7]. Potassium hydroxide tends to favor a higher proportion of the iso-methyl product in the completed aldol condensation, although equilibrium is established more slowly compared to sodium-based systems [7].
| Parameter | Optimal Range | Effect on Product Distribution |
|---|---|---|
| Temperature | -10 to 0°C | Prevents dehydration, allows equilibrium formation [7] |
| Reaction Time | 24-100 hours | Maximizes iso-methyl isomer formation [7] |
| Ketone Excess | 1:1 molar ratio with solvent | Favors iso-methyl isomer production [7] |
| Catalyst | Potassium alcoholate | Higher iso-methyl proportion vs sodium systems [7] |
The cyclization of pseudo-methyl ionone to form methyl ionone gamma occurs through acid-catalyzed intramolecular ring closure mechanisms [22]. The cyclization reaction proceeds via protonation of the terminal alkene carbon followed by intramolecular nucleophilic attack from the internal double bond to form a six-membered ring with a tertiary carbocation intermediate [22]. Both E-pseudoionone and Z-pseudoionone isomers form the same carbocation intermediate during the cyclization process [22].
The cyclization mechanism involves three distinct reaction pathways leading to different ionone isomers [13]. A direct irreversible route proceeds through rate constants k1 and k3 to form beta-ionone, accounting for approximately 13 percent of the total beta-ionone production [13]. The second route involves reversible formation of alpha-ionone through rate constants k2 and k5, which subsequently reacts via an intermediate to form beta-ionone through rate constant k4 [13]. Gamma-ionone exists in equilibrium with reaction intermediates and is typically present in minor amounts below 1 percent [13].
The choice of acid catalyst significantly influences the product distribution among ionone isomers [22]. Phosphoric acid cyclization favors alpha-ionone formation as the kinetic product, while sulfuric acid promotes beta-ionone as the thermodynamically stable product [22]. The cyclization reaction rate constants have been determined as k1 = 0.01075 per minute, k2 = 0.00163 per minute, k3 = 0.00380 per minute, and k4 = 0.00464 per minute for individual isomer formation [10].
Isomeric control in methyl ionone gamma synthesis involves manipulation of reaction conditions to achieve desired isomer distributions [7]. The key strategy involves controlling the aldol condensation temperature and reaction time to maximize formation of the iso-methyl beta-hydroxy ketone intermediate [7]. At temperatures below 10 degrees Celsius, dehydration is substantially prevented, allowing the reaction mixture to reach ultimate stable equilibrium predominantly in the desired iso-methyl form [7].
The isomeric distribution can be controlled through catalyst selection and reaction conditions [12]. Potassium hydroxide systems favor higher proportions of iso-methyl products compared to sodium hydroxide systems, although sodium systems reach optimum ratios more rapidly within 20 to 24 hours [7]. Weak bases such as barium hydroxide, calcium hydroxide, sodium carbonate, and potassium carbonate can catalyze the reaction but offer no advantage in isomeric control [7].
Temperature control represents the most critical parameter for isomeric selectivity [7]. The reaction mechanism demonstrates that at lower temperatures, product formation through equilibrium reaction pathways allows the more stable iso-methyl isomer to become predominant over time [7]. This temperature-dependent selectivity enables achievement of iso-methyl ionone isomer concentrations of 80-90 percent in the final product mixture [4].
Homogeneous catalysis in methyl ionone gamma synthesis employs dissolved catalysts that operate in the same phase as the reactants [12]. The reaction is carried out in a homogeneous reaction medium where both reactants and catalysts are in solution in the same phase, typically using lower aliphatic alcohols as solvents [12]. This approach provides enhanced control over reaction kinetics and selectivity compared to heterogeneous systems [33].
Polyethylene glycol-based homogeneous systems have demonstrated significant advantages in methyl ionone gamma synthesis [18]. The use of polyethylene glycol-600 with potassium hydroxide as a homogeneous catalyst system achieves pseudo-methyl ionone product purities of 99 percent with yields of 94 percent [18]. The proportion of pseudo-isomethyl ionone reaches 75 percent under optimized conditions using this homogeneous approach [18].
The homogeneous catalytic system operates through a polar phase mechanism where rhodium-based catalysts and sodium hydroxide are immobilized in the polyethylene glycol phase [33]. This system demonstrates recyclability with overall turnover numbers of 8700 regarding the rhodium catalyst and average rhodium leaching of only 0.07 percent per run over nine consecutive cycles [33]. The homogeneous approach provides superior mass transfer characteristics and catalyst accessibility compared to heterogeneous alternatives [33].
Heterogeneous catalytic systems for methyl ionone gamma synthesis utilize solid catalysts that operate in a different phase from the liquid reactants [20]. Strongly basic anionic macroreticular polymeric resins having quaternary ammonium groups as active sites serve as effective heterogeneous catalysts [20]. These catalysts feature surface areas of 10-100 square meters per gram, preferably 20-50 square meters per gram, with average pore diameters of 200-500 angstroms [20].
The heterogeneous catalytic process employs catalyst amounts in the range of 15 to 50 mole percent, preferably 20 to 40 mole percent, based on the aldehyde component [20]. The reaction proceeds with molar ratios of aldehyde to ketone ranging from 1:0.5 to 1:50, with optimal results achieved at ratios of 1:4 to 1:8 [20]. These heterogeneous systems offer advantages in catalyst recovery and reuse compared to homogeneous alternatives [20].
Ion-exchange resins have demonstrated effectiveness as heterogeneous catalysts for citral-ketone condensations [10]. Divinylstyrene copolymers with active groups such as quaternary ammonium functionalities, activated by aqueous sodium hydroxide solutions, provide suitable heterogeneous catalytic environments [10]. These systems achieve pseudo-ionone yields of 70-80 percent while maintaining low quantities of waste byproducts [10].
Hydrotalcite catalysts play a significant role in methyl ionone gamma synthesis as solid base catalysts for aldol condensation reactions [13] [16]. These layered double hydroxide materials possess tunable basic properties that make them effective for citral-ketone condensations [28]. Magnesium-aluminum hydrotalcites with different magnesium to aluminum molar ratios demonstrate varying catalytic activities based on their acidobasic properties [24].
The catalytic activity of hydrotalcite systems correlates directly with the total amount of basic sites present on the catalyst surface [24]. Higher furfural conversion and selectivity to longer carbon chain products are observed for hydrotalcite samples with higher concentrations of basic sites [24]. The dominant basic sites in hydrotalcite catalysts are identified as metal-oxygen pairs that represent the primary active centers for aldol condensation reactions [24].
Activated hydrotalcites demonstrate superior performance when calcined at temperatures not exceeding 1073 Kelvin, producing mixed oxides of magnesium-aluminum type with periclase-like structures [26]. These activated systems contain both basic sites identified as oxide and hydroxide ions, along with Lewis acid sites provided by aluminum and magnesium cations [26]. The existence of acid-base pairs justifies the catalytic properties of hydrotalcites for aldolization reactions [26].
| Hydrotalcite System | Mg:Al Ratio | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Mg-Al Hydrotalcite | 4:1 | 57.78 | 51.23 [26] |
| Ni-Al Hydrotalcite | 4:1 | 53.46 | 35.46 [26] |
| Ca-Mn-Al Hydrotalcite | 4:0.5:1 | 70.3 | Higher than 63.3 [25] |
Chiral catalyst development for methyl ionone gamma synthesis focuses on creating asymmetric catalytic systems that provide stereochemical control during key synthetic steps [14]. Enantioselective synthesis approaches have been developed using Diels-Alder reactions to construct octalinic core structures followed by Julia-Lythgoe olefination to install alpha-beta-enone side chains [14]. These synthetic routes enable access to enantiomerically enriched ionone derivatives with controlled stereochemistry [14].
Amino acid-derived ionic chiral catalysts represent a significant advancement in enantioselective methyl ionone synthesis [15]. These catalysts enable desymmetrizing cross-coupling reactions at distal positions of aryl substituents, establishing acyclic quaternary carbon stereocenters through spatial decoupling of catalytic transformation and stereogenic element generation [15]. The ionic chiral catalyst system adapts to changes in substrate core scaffolds while retaining high levels of asymmetric induction [15].
The development of chiral catalysts involves structure-guided enzyme engineering strategies to improve enzymatic activity and selectivity [31]. Molecular dynamics simulations using modeled complexes of ionone isomers identify amino acid residues critical for improving binding of specific stereoisomers [31]. Free energy calculations demonstrate changes in catalytic residue profiles that favor binding to specific stereoisomeric forms [31].
Stereochemical control mechanisms in methyl ionone gamma synthesis operate through electrostatic steering of substrates by chiral ligand termini through ionic interactions [15]. Cooperative ion-dipole interactions between catalyst amide groups and potassium cations aid in preorganization that transmits asymmetry to the final product [15]. This approach demonstrates practical achievement of precise long-range stereocontrol through engineered spatial arrangements of ionic catalyst substrate-recognizing groups [15].
The stereochemical control mechanism involves three distinct steps: rate-limiting methyltransfer, cyclization, and deprotonation processes [11]. Computational studies reveal stepwise cationic reaction pathways with rate-limiting methyltransfer steps that provide opportunities for stereochemical intervention [11]. Silver-mediated electrophilic methylcyclization reactions rival selectivities found in natural enzymatic systems while avoiding inherent substrate specificity limitations [11].
Enzyme-based stereochemical control employs promiscuous methyltransferases using structure-guided engineering strategies to achieve selective production of specific stereoisomers [31]. The L273V mutation improves stereoisomeric content to approximately 68 percent by reducing formation of undesired isomers [31]. Combined mutations including L180A further improve enzyme expression and increase desired stereoisomer content to approximately 82 percent [31].
Sustainable reagent selection in methyl ionone gamma synthesis emphasizes the use of environmentally benign solvents and catalysts that minimize hazardous waste generation [35]. Water-based micellar catalysis systems have emerged as sustainable alternatives to traditional organic solvent-based processes [38]. These systems utilize tailor-made surfactants that enhance the solubility of organic compounds in water while acting as initiators or stabilizers for nanoparticle catalysts [38].
Polyethylene glycol systems represent sustainable reagent choices due to their low toxicity and recyclability characteristics [18]. The use of polyethylene glycol-200 and polyethylene glycol-600 as reaction media with potassium hydroxide provides effective catalytic environments while reducing environmental impact [18]. These systems achieve high product purities and yields while enabling catalyst recovery and reuse [18].
Ionic liquid-based catalytic systems offer sustainable alternatives for methyl ionone gamma synthesis through their unique solvation properties and recyclability [35]. Designer surfactants with unique structures enhance organic compound solubility in aqueous media while providing catalytic functionality [38]. Micelles function as nanoreactors creating localized high concentrations of reactants that lead to enhanced reaction rates and exceptional selectivity [38].
Process intensification methods for methyl ionone gamma synthesis focus on reducing reaction times, improving yields, and minimizing waste generation through optimized reaction conditions [35]. Microreactor technology enables precise temperature and mixing control while reducing reaction volumes and improving mass transfer characteristics [33]. These intensified processes achieve higher space-time yields compared to conventional batch reactor systems [33].
Continuous flow processes represent significant process intensification opportunities for methyl ionone gamma synthesis [19]. Fixed bed reactor systems with optimized catalyst loadings achieve efficient conversion of methyl ethyl ketone to heavier ketone products in single-step processes [19]. Temperature optimization in the range of 180 degrees Celsius with hydrogen to methyl ethyl ketone molar ratios of 2:1 provides selectivities approaching 64 percent for desired products [19].
Multiphase catalytic systems enable process intensification through enhanced catalyst recyclability and reduced separation requirements [33]. These systems demonstrate recyclability over nine consecutive runs without significant activity loss while maintaining low catalyst leaching rates [33]. The integration of multiple catalytic functions within single reactor systems reduces process complexity and improves overall efficiency [33].
| Process Parameter | Conventional Method | Intensified Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24-100 hours [7] | 5 minutes [32] | 288-1200x reduction |
| Temperature Control | ±5°C [7] | ±0.1°C [33] | 50x improvement |
| Catalyst Recovery | Manual separation [20] | Continuous recycling [33] | Automated process |
| Yield | 70-80% [10] | >99% [36] | 1.25-1.4x improvement |
The structural elucidation of methyl ionone gamma has evolved through decades of analytical chemistry advancement, beginning with classical wet chemical methods and progressing to sophisticated spectroscopic techniques. The compound was first characterized through its synthesis from citral and methyl ethyl ketone, where early researchers established the basic carbon skeleton through degradation studies and functional group analysis [1].
The application of nuclear magnetic resonance spectroscopy marked a significant milestone in understanding methyl ionone gamma's structure. 1H NMR spectroscopy revealed characteristic signals including the vinylic proton patterns at δ 6.97 and 6.22 with J = 16.0 Hz coupling constants, confirming the presence of trans-configured double bonds [2] [3]. The 13C NMR spectra enabled precise assignment of carbon atoms, particularly distinguishing between the cyclohexene ring carbons and the side chain carbonyl carbon, which typically appears around δ 197-200 ppm [2].
Modern two-dimensional NMR techniques have provided unprecedented detail in structural assignments. HETCOR (heteronuclear correlation) and COLOC (collinear correlation) experiments have been particularly valuable in establishing long-range proton-carbon connectivities [2]. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have proven essential for determining spatial relationships between protons, particularly in distinguishing between different isomeric forms and confirming stereochemical assignments [2].
Mass spectrometry has complemented NMR studies by providing molecular weight confirmation and fragmentation patterns. The molecular ion typically appears at m/z 206, with characteristic fragmentation showing loss of the ketone side chain and subsequent ring fragmentations [2]. High-resolution mass spectrometry has enabled precise elemental composition determination, confirming the molecular formula C14H22O [4].
Methyl ionone gamma exists as part of a complex mixture of isomers, each with distinct structural characteristics and nomenclature conventions. The compound represents a mixture of methylated ionone isomers, predominantly containing alpha-isomethyl ionone as the major component [5] [6].
Alpha-isomethyl ionone (CAS 127-51-5) constitutes the primary component, typically comprising 60-70% of commercial methyl ionone gamma preparations [7]. This isomer features the IUPAC name (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, with the methyl group positioned at the 3-position of the butenone side chain [8] [9].
Alpha-n-methylionone (CAS 7779-30-8) represents a secondary component, typically present at 18-30% concentration [7]. This isomer differs in the positioning of the methyl group, featuring the structure (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one [10].
Beta-isomers are present in smaller quantities, generally comprising 0-10% of the mixture [7]. These isomers feature different double bond positioning within the cyclohexene ring system, resulting in distinct spectroscopic and olfactory properties [11].
The nomenclature complexity arises from different CAS registry numbers being assigned to specific isomers versus the commercial mixture. The mixture designation uses CAS 1335-46-2, while individual isomers maintain separate registry numbers [12] [8]. This multiplicity has led to confusion in commercial applications, where different suppliers may use different CAS numbers for ostensibly similar products [13].
| Isomer Type | CAS Number | Typical Content (%) | IUPAC Name |
|---|---|---|---|
| Alpha-Isomethyl | 127-51-5 | 60-70 | (E)-3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
| Alpha-n-Methyl | 7779-30-8 | 18-30 | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
| Beta-Isomers | Various | 0-10 | Variable positioning of ring double bond |
| Commercial Mixture | 1335-46-2 | - | Mixture designation |
The stereochemistry of methyl ionone gamma involves multiple centers of asymmetry and conformational flexibility that significantly influence its chemical and biological properties. The cyclohexene ring system serves as the primary source of stereochemical complexity, featuring gem-dimethyl substitution at the 6-position and an additional methyl group at the 2-position [14].
Chiral centers are present within the cyclohexene ring system, particularly at the C1 position where the side chain attachment occurs [15]. The absolute configuration of these centers has been investigated through asymmetric synthesis approaches, with researchers achieving enantioselective preparation of specific stereoisomers [16] [17].
The geometric isomerism around the exocyclic double bonds represents another crucial stereochemical feature. The E-configuration is generally preferred for the C=C double bonds in the side chain, as evidenced by coupling constants in NMR spectra and supported by computational studies [2] [3]. The trans arrangement minimizes steric interactions between the cyclohexene ring and the ketone functionality.
Conformational preferences are governed by the balance between steric repulsion and electronic effects. The cyclohexene ring adopts a half-chair conformation with the gem-dimethyl groups preferentially occupying pseudo-equatorial positions to minimize 1,3-diaxial interactions [14]. This conformational preference has been confirmed through both experimental studies and computational modeling.
The interconversion between stereoisomers occurs through various pathways, including ring inversion and rotation around single bonds. The energy barriers for these processes are generally low enough to allow rapid equilibration at room temperature, contributing to the complexity of the isomeric mixture [18].
Conformational analysis of methyl ionone gamma reveals a complex energy landscape characterized by multiple low-energy minima and interconnected transition states. The cyclohexene ring conformation represents the primary source of conformational flexibility, with the ring capable of adopting various puckered arrangements [14].
Ring inversion occurs through a twist-boat transition state with an activation energy of approximately 25 kJ/mol, similar to that observed in simple cyclohexene [14]. This process involves interconversion between two half-chair conformations with the gem-dimethyl groups alternating between pseudo-axial and pseudo-equatorial positions.
The torsional angles around the C6-C7 bond (using vitamin A numbering) define distinct conformational families. S-gauche conformers (τ6-7 ≈ 60°) are energetically favored over s-trans conformers (τ6-7 ≈ 180°) by approximately 21.3 kJ/mol due to reduced steric interactions [14]. This energy difference primarily results from repulsion between the gem-dimethyl groups and the H8 proton in the extended conformation.
Six low-energy conformers have been identified through computational analysis, representing different combinations of ring conformation and side chain orientation [14]. These conformers interconvert rapidly at room temperature, with the system existing as a dynamic equilibrium between multiple forms.
The steric interactions governing conformational preferences involve primarily the gem-dimethyl groups at positions 16 and 17 (C1 of the cyclohexene ring) [14]. These bulky substituents create significant steric hindrance in certain conformations, particularly when forced into pseudo-axial positions or when interacting with the side chain.
Computational studies using density functional theory methods have provided detailed energy profiles for conformational interconversion [18]. These calculations reveal that the potential energy surface contains multiple wells separated by relatively low barriers, consistent with the observed conformational flexibility.
The three-dimensional molecular architecture of methyl ionone gamma determines its chemical reactivity, biological activity, and sensory properties. The overall molecular shape is characterized by a rigid cyclohexene ring system with a flexible side chain extending outward [14].
Spatial organization of the cyclohexene ring follows typical puckered geometry with the ring carbons deviating from planarity by approximately 0.5-0.6 Å [14]. The gem-dimethyl groups project above and below the ring plane, creating a distinctive three-dimensional profile that influences intermolecular interactions.
The side chain orientation varies depending on the conformational state, with the ketone functionality capable of adopting multiple positions relative to the ring system [14]. In the preferred s-gauche conformation, the side chain extends at an angle that minimizes steric interactions while maintaining favorable electronic overlap.
Molecular dimensions span approximately 10-12 Å in length and 6-8 Å in width, with the exact values depending on the specific conformational state [14]. The molecular volume is dominated by the cyclohexene ring system and the associated methyl groups, with the side chain contributing additional spatial extension.
Electron density distribution shows highest concentration around the ketone carbonyl group, which serves as the primary site for electrophilic interactions [19]. The cyclohexene ring system contributes significant electron density through its π-system, while the multiple methyl groups provide hydrophobic regions.
The crystal structure analysis of related compounds reveals that methyl ionone gamma derivatives typically adopt conformations within the predicted low-energy wells [14]. Intermolecular packing in crystalline forms is dominated by van der Waals interactions between the hydrophobic portions of adjacent molecules.
Molecular recognition by biological receptors depends critically on the three-dimensional arrangement of key functional groups [19]. The spatial positioning of the ketone group relative to the cyclohexene ring system appears particularly important for olfactory receptor binding, with small changes in conformation potentially resulting in significant changes in perceived odor character.
Irritant;Environmental Hazard